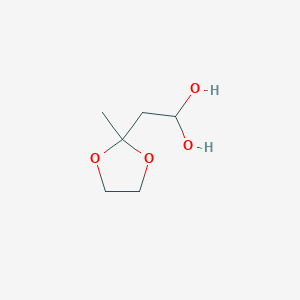

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol

Descripción

Historical Context of Dioxolane Chemistry

The study of dioxolanes emerged alongside foundational advances in organic chemistry during the 19th century. French chemist Marcellin Berthelot’s pioneering work on synthesizing organic compounds from inorganic precursors laid the groundwork for understanding acetal formation. His demonstrations that complex molecules could be constructed through deliberate chemical reactions challenged vitalist theories and catalyzed interest in cyclic ethers and acetals.

Dioxolanes, specifically, gained prominence in the mid-20th century as their synthetic utility became apparent. The development of the Prilezhaev reaction—a method employing trifluoroperacetic acid to epoxidize allylic alcohols followed by ring expansion—enabled the incorporation of 1,3-dioxolane moieties into natural products like neosporol and sporol. These achievements underscored the structural stability and reactivity modulation offered by the dioxolane ring, prompting further exploration of substituted derivatives.

The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol builds upon these historical foundations. Its preparation likely involves ketalization strategies, where ethylene glycol derivatives react with carbonyl-containing precursors under acid catalysis—a methodology refined through decades of acetal chemistry research.

Classification Within Cyclic Acetal Frameworks

Cyclic acetals are classified by ring size, oxygen positioning, and substituent patterns. The compound belongs to the 1,3-dioxolane subclass, distinguished by its five-membered ring containing two oxygen atoms at positions 1 and 3 (Table 1).

Table 1: Comparative Analysis of Cyclic Acetal Systems

The methyl substitution at the 2-position of the dioxolane ring introduces steric effects that influence conformational stability, while the ethane-1,1-diol moiety provides two hydroxyl groups capable of hydrogen bonding or further functionalization. This dual functionality enables the compound to serve as a bifunctional building block in organic synthesis.

Structurally, the molecule’s rigidity contrasts with flexible acyclic acetals, as evidenced by its SMILES notation (CC1(OCCO1)CC(O)O), which reveals the fused ring system and hydroxyl placements. Such rigidity is advantageous in medicinal chemistry, where constrained analogs often exhibit enhanced receptor binding specificity.

Significance in Contemporary Organic Chemistry

In modern synthetic workflows, this compound finds utility across multiple domains:

Pharmaceutical Ligand Design : The 1,3-dioxolane scaffold’s ability to enforce specific conformations has been exploited in developing receptor-targeted agents. For instance, 1,3-dioxolane-based ligands show high affinity for α~1~ adrenoceptors and 5-HT~1A~ receptors, with select derivatives acting as potent antagonists or partial agonists. The methyl and diol substituents in this compound could similarly guide interactions with biological targets.

Synthetic Intermediate : The compound’s hydroxyl groups are amenable to protection-deprotection strategies, enabling selective derivatization. This trait aligns with methodologies used in solketal chemistry, where acetal-protected glycerol derivatives undergo stepwise esterification to produce mono- and triglycerides.

Materials Science : Dioxolane-containing polymers benefit from enhanced thermal stability due to ring strain and oxygen electron pairs. While direct applications of this specific compound remain underexplored, analogous systems are employed in polyacetal production.

Table 2: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C~6~H~12~O~4~ | |

| Molecular Weight | 148.16 g/mol | |

| SMILES Notation | CC1(OCCO1)CC(O)O | |

| IUPAC Name | This compound |

The compound’s synthetic accessibility—potentially via phosphoric acid-catalyzed reactions akin to glycerol acetal production—further enhances its relevance. Such solvent-free methodologies align with green chemistry principles, minimizing waste and improving atom economy.

Propiedades

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)ethane-1,1-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(4-5(7)8)9-2-3-10-6/h5,7-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFVSVLQVUOBPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol typically involves the reaction of ethylene glycol with acetone in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the formation of the dioxolane ring. The final product is typically purified using advanced separation techniques such as chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol undergoes various chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydrogen atoms in the diol group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under conditions that may include the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various biologically active molecules and polymers. The dioxolane structure allows for diverse chemical transformations, making it integral in creating complex organic compounds.

Reagent in Chemical Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is employed as a reagent in several chemical reactions. Its ability to participate in ring-opening reactions enhances its utility in synthesizing new compounds with desirable properties. For instance, it can be used to form new carbon-carbon bonds and modify existing molecular frameworks.

Biological Applications

Biochemical Assays

The compound has been investigated for its potential role in biochemical assays. Its stability and reactivity make it suitable for stabilizing biological molecules during experimental procedures. Research indicates that it may enhance the performance of certain assays by providing a more stable environment for biomolecules.

Therapeutic Properties

There is ongoing research into the therapeutic properties of this compound. Preliminary studies suggest that it may exhibit beneficial effects in various biological systems, potentially leading to the development of new pharmaceutical agents. For example, its derivatives have been explored for their antifungal activities .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is utilized in the production of polymers and resins. Its unique chemical structure contributes to the properties of the final products, such as flexibility and durability. The compound acts as a plasticizer or a cross-linking agent in polymer formulations.

Chemical Manufacturing

The compound is also involved in the manufacturing of various industrial chemicals. Its reactivity allows it to be incorporated into larger chemical processes, contributing to the production of solvents, coatings, and adhesives .

Case Study 1: Synthesis of Biologically Active Marine Metabolites

Research has demonstrated that this compound can be used as a building block for synthesizing marine metabolites like ent-chromazonarol. This application highlights its significance in natural product chemistry and drug discovery .

Case Study 2: Antifungal Activity

A study explored the antifungal properties of derivatives based on this compound. The findings indicated that compounds synthesized from this compound exhibit enhanced antifungal activity compared to traditional antifungal agents. This suggests potential applications in developing new antifungal treatments .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex organic compounds |

| Reagent | Participates in various chemical reactions | |

| Biology | Biochemical Assays | Stabilizes biological molecules |

| Therapeutic Properties | Potential for new pharmaceutical agents | |

| Industry | Production of Polymers and Resins | Enhances flexibility and durability |

| Chemical Manufacturing | Incorporated into solvents and adhesives |

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol involves its interaction with various molecular targets and pathways. The diol group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The dioxolane ring can participate in ring-opening reactions, leading to the formation of new compounds with different properties. The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially modulating their activity.

Comparación Con Compuestos Similares

Geminal Diol Derivatives

Compounds with ethane-1,1-diol groups are often hydrates or oxidation intermediates. Key analogs include:

- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol and 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethane-1,1-diol: These hydrates form during the oxidation of trifluoroalkyl-substituted methanol derivatives. They exhibit 40–49% yields under hypervalent iodine (V)-catalyzed conditions, highlighting their instability compared to the target compound .

- 2-(Tetrazol-1-yl)ethane-1,1-diol: A nitrogen-rich analog where the dioxolane is replaced by a tetrazole ring.

Key Differences :

- Tetrazole analogs exhibit distinct reactivity due to nitrogen heteroatoms, whereas the dioxolane in the target compound contributes to lipophilicity.

Dioxolane-Containing Compounds

Dioxolane rings are common in flavorants and protective groups. Notable examples:

- Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (Fructone-B) : A flavoring agent synthesized via ketalization of ethyl acetoacetate with propane-1,2-diol (96.7% yield). Its ester group and dioxolane structure make it volatile and fruity, ideal for fragrances .

- 2-(1,3-Dioxolan-2-yl)ethanol: Features a dioxolane linked to ethanol. The single hydroxyl group reduces polarity compared to the diol in the target compound, affecting solubility and applications .

- 2-Methyl-1,3-dioxolane-2-(1-propanol): A propanol derivative with a dioxolane ring. The longer alkyl chain increases hydrophobicity, making it suitable as a solvent or intermediate .

Comparison Table :

Functional Group Variations

Actividad Biológica

2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol is a compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Structure and Composition

- Chemical Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- SMILES Notation : CCC1(C)OCCO1

- InChI Key : UPZFLZYXYGBAPL-UHFFFAOYSA-N

Physical Properties

- Density : 0.929 g/mL at 25 °C

Antioxidant Properties

Research indicates that compounds containing dioxolane structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of dioxolanes can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .

Antimicrobial Activity

Dioxolane derivatives have been evaluated for their antimicrobial properties. In vitro studies suggest that this compound exhibits inhibitory effects against various bacterial strains, indicating potential as a therapeutic agent in combating infections .

Cytotoxicity and Cell Viability

Case studies exploring the cytotoxic effects of similar compounds have demonstrated that dioxolanes can influence cell viability. For example, a study assessed the cytotoxicity of dioxolane derivatives on cancer cell lines, revealing dose-dependent effects on cell proliferation and viability. The findings suggest that modifications in the structure of dioxolanes can enhance or reduce their cytotoxic effects .

Enzyme Interaction

The interaction of this compound with specific enzymes has been investigated. Preliminary findings indicate that this compound may act as an inhibitor or modulator of certain enzymatic pathways, which could be beneficial in drug design for metabolic disorders .

Table of Biological Activities

Case Studies

-

Antioxidant Activity Study

- Conducted on a series of dioxolane derivatives.

- Results showed significant radical scavenging activity.

- Implications for potential use in formulations aimed at reducing oxidative stress.

-

Cytotoxicity Assessment

- Evaluated against human cancer cell lines.

- Demonstrated varying degrees of cytotoxicity based on structural modifications.

- Suggested as a lead compound for further development in anticancer therapies.

-

Antimicrobial Efficacy

- Tested against common pathogens.

- Results indicated effective inhibition comparable to standard antibiotics.

- Highlights potential for development as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 2-(2-Methyl-1,3-dioxolan-2-yl)ethane-1,1-diol, and how is purity ensured?

The compound is typically synthesized via acetalization or transacetalization reactions. For example, derivatives with similar dioxolane motifs are prepared by reacting precursors like trifluoromethanesulfonate intermediates under basic conditions, followed by purification via column chromatography (e.g., using n-pentane:EtOAc gradients) to achieve >99% purity . Characterization often involves thin-layer chromatography (TLC) for monitoring reaction progress and mass spectrometry (MS) for molecular weight confirmation .

Q. How is the structural configuration of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Key parameters include R factors (<0.05), mean bond length accuracy (±0.002 Å), and hydrogen bonding networks resolved via difference Fourier maps . For example, the crystal structure of a related dioxolane derivative revealed dihedral angles between aromatic rings of 84.1–115.0°, critical for understanding steric effects .

Q. What spectroscopic techniques are used to confirm the identity of this compound?

- NMR : H and C NMR identify proton environments (e.g., methyl groups at δ ~1.30 ppm) and quaternary carbons.

- IR : Peaks at ~3560 cm (O–H stretch) and ~2930 cm (C–H stretch) confirm functional groups.

- MS : Electron ionization (EI) provides fragmentation patterns (e.g., base peak at m/z 192 for related compounds) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the geminal diol moiety during synthesis?

Geminal diols (1,1-diols) are inherently unstable due to steric strain and hydration equilibria. Stability is enhanced by:

- Protecting groups : The 1,3-dioxolane ring acts as a protective group for carbonyls, preventing gem-diol decomposition.

- Solvent choice : Anhydrous conditions (e.g., THF) minimize hydrolysis.

- Acid catalysis : Controlled deacetalization with HCl in acetone (95%) selectively regenerates ketones without degrading the diol .

Q. What analytical strategies resolve contradictions in yield or purity across synthetic protocols?

Discrepancies arise from:

- Reagent stoichiometry : Excess diphenylmethyllithium (40 mmol vs. 20 mmol ethyl acetate) in THF improves yield but risks side reactions .

- Purification methods : Gradient elution in chromatography (e.g., EtOAc:n-pentane ratios) optimizes separation of polar byproducts .

- Crystallization : Slow evaporation (e.g., ethyl acetate/petroleum ether) yields high-purity single crystals, as seen in structural reports .

Q. How is this compound utilized in catalytic or polymer chemistry applications?

- Polymer precursors : The 1,3-dioxolane group serves as a monomer in sustainable fuel additives (e.g., high-octane gasoline components) via acid-catalyzed polymerization .

- Organocatalysis : Derivatives like 2-(2-methyl-1,3-dioxolan-2-yl)propanoic acid act as chiral auxiliaries in asymmetric synthesis .

Q. What computational or experimental methods predict its reactivity in photomediated reactions?

- DFT calculations : Model transition states for photo-induced oxygen atom transfer or amination reactions.

- UV-Vis spectroscopy : Monitor light-induced degradation (e.g., λ ~328 nm in NaOH) to assess photostability . Experimental phasing pipelines (e.g., SHELXC/D/E) validate electron density maps for reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.